2-({[(Benzyloxy)carbonyl]amino}oxy)-4-methylpentanoic acid 2-({[(Benzyloxy)carbonyl]amino}oxy)-4-methylpentanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17672757
InChI: InChI=1S/C14H19NO5/c1-10(2)8-12(13(16)17)20-15-14(18)19-9-11-6-4-3-5-7-11/h3-7,10,12H,8-9H2,1-2H3,(H,15,18)(H,16,17)
SMILES:
Molecular Formula: C14H19NO5
Molecular Weight: 281.30 g/mol

2-({[(Benzyloxy)carbonyl]amino}oxy)-4-methylpentanoic acid

CAS No.:

Cat. No.: VC17672757

Molecular Formula: C14H19NO5

Molecular Weight: 281.30 g/mol

* For research use only. Not for human or veterinary use.

2-({[(Benzyloxy)carbonyl]amino}oxy)-4-methylpentanoic acid -

Specification

Molecular Formula C14H19NO5
Molecular Weight 281.30 g/mol
IUPAC Name 4-methyl-2-(phenylmethoxycarbonylaminooxy)pentanoic acid
Standard InChI InChI=1S/C14H19NO5/c1-10(2)8-12(13(16)17)20-15-14(18)19-9-11-6-4-3-5-7-11/h3-7,10,12H,8-9H2,1-2H3,(H,15,18)(H,16,17)
Standard InChI Key GRBKZQDSSUEHLP-UHFFFAOYSA-N
Canonical SMILES CC(C)CC(C(=O)O)ONC(=O)OCC1=CC=CC=C1

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound’s IUPAC name, 4-methyl-2-(phenylmethoxycarbonylaminooxy)pentanoic acid, reflects its hierarchical structure . The core consists of a 4-methylpentanoic acid chain, where the second carbon hosts an aminooxy group (–ONH–) linked to a benzyloxycarbonyl (Cbz) moiety. The Cbz group, a common amine-protecting agent in organic synthesis, is attached via a carbonyloxy bridge, while the aminooxy group provides nucleophilic reactivity .

Key structural features include:

  • Branched alkyl chain: The 4-methyl substituent on the pentanoic acid backbone introduces steric effects that influence conformational flexibility.

  • Aminooxy linkage: The –O–NH– group enables selective reactions with carbonyl-containing molecules, a trait exploited in bioconjugation and crosslinking applications.

  • Cbz protective group: The benzyloxycarbonyl unit protects the amine functionality during synthetic processes, preventing unwanted side reactions .

The SMILES notation (CC(C)CC(C(=O)O)ONC(=O)OCC1=CC=CC=C1) and InChIKey (GRBKZQDSSUEHLP-UHFFFAOYSA-N) provide precise representations of its connectivity and stereochemistry .

Physicochemical Properties

  • Molecular weight: 281.30 g/mol

  • Solubility: Predominantly soluble in polar aprotic solvents (e.g., dimethyl sulfoxide, dimethylformamide) due to its carboxylic acid and polar functional groups.

  • Reactivity: The aminooxy group reacts with ketones and aldehydes to form stable oxime bonds, while the carboxylic acid enables esterification or amidation .

Synthetic Pathways and Manufacturing

Key Synthetic Strategies

The synthesis of 2-({[(Benzyloxy)carbonyl]amino}oxy)-4-methylpentanoic acid typically involves multi-step protocols:

  • Formation of the aminooxy intermediate:

    • Hydroxylamine derivatives are reacted with 2-bromo-4-methylpentanoic acid to introduce the –ONH– group.

    • Protection of the amine via benzyloxycarbonyl chloride (Cbz-Cl) under basic conditions .

  • Purification and isolation:

    • Chromatographic techniques (e.g., silica gel column chromatography) isolate the target compound from byproducts.

    • Crystallization in ethanol/water mixtures enhances purity .

Analytical Characterization

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: Peaks at δ 1.05 ppm (methyl groups), δ 4.50 ppm (Cbz methylene), and δ 8.10 ppm (amide proton).

    • ¹³C NMR: Signals at δ 175.2 ppm (carboxylic acid carbonyl) and δ 156.8 ppm (Cbz carbonyl) .

  • Mass Spectrometry: ESI-MS confirms the molecular ion peak at m/z 282.3 [M+H]⁺ .

Applications in Chemical and Pharmaceutical Research

Role in Peptide Synthesis

The Cbz group serves as a temporary protective agent for amines during solid-phase peptide synthesis (SPPS). Its orthogonal stability under acidic conditions allows selective deprotection without disrupting the aminooxy linkage .

Bioconjugation and Drug Delivery

The aminooxy group facilitates site-specific conjugation of therapeutics to carriers (e.g., antibodies, polymers) via oxime ligation. This strategy enhances drug stability and targeting efficiency .

Comparative Analysis with Structural Analogs

The table below contrasts 2-({[(Benzyloxy)carbonyl]amino}oxy)-4-methylpentanoic acid with related compounds:

Compound NameMolecular FormulaKey Features
(R)-2-((((Benzyloxy)carbonyl)amino)methyl)-4-methylpentanoic acid C₁₅H₂₁NO₄Replaces aminooxy with aminomethyl; altered steric and electronic properties
(S)-2-{[(Benzyloxy)carbonyl]amino}-4-fluoro-4-methylpentanoic acid C₁₄H₁₈FNO₅Fluorine substitution enhances metabolic stability and lipophilicity

Challenges and Future Directions

Stability Considerations

The aminooxy group’s susceptibility to oxidation under physiological conditions necessitates stabilization strategies, such as steric shielding or formulation in antioxidant-rich matrices .

Expanding Synthetic Utility

Future research may explore:

  • Enantioselective synthesis: Isolation of pure (R)- or (S)-configurations to study stereochemical impacts on bioactivity.

  • Hybrid derivatives: Integration with fluorinated or heterocyclic motifs to modulate pharmacokinetic profiles .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator